molecular formula C18H15N5O B15039647 N'-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B15039647
M. Wt: 317.3 g/mol
InChI Key: UNAJWRFYEVWDCW-RGVLZGJSSA-N
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Description

N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is stirred vigorously at elevated temperatures (around 75°C) until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce the corresponding hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific pyridine and indazole moieties, which contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C18H15N5O/c24-18(23-20-11-13-6-3-4-10-19-13)17-15-9-8-12-5-1-2-7-14(12)16(15)21-22-17/h1-7,10-11H,8-9H2,(H,21,22)(H,23,24)/b20-11+

InChI Key

UNAJWRFYEVWDCW-RGVLZGJSSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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